

# Physical and chemical properties of (R)-tetrahydrocarbazol-3-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B569570

[Get Quote](#)

## Technical Guide: (R)-Tetrahydrocarbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in pharmaceutical research and development. The document details its characteristics, synthesis protocols, and biological significance as a precursor to the drug Ramatroban.

## Core Physical and Chemical Properties

(R)-tetrahydrocarbazol-3-amine, with the IUPAC name **(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine**, is a chiral organic compound belonging to the tetrahydrocarbazole class of molecules. [1] Its enantiomeric purity is crucial for its biological activity and subsequent use in drug synthesis.

## Structural and General Data

| Property          | Value                                                                                   | Source(s)       |
|-------------------|-----------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine                                              | [2]             |
| Synonyms          | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole,<br>(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | [1]             |
| CAS Number        | 116650-33-0                                                                             | [1][2]          |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> N <sub>2</sub>                                          | [2][3][4][5][6] |
| Molecular Weight  | 186.26 g/mol                                                                            | [2][3][6]       |
| Appearance        | White solid (purified)                                                                  | [7]             |

## Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-tetrahydrocarbazol-3-amine. These values are critical for its handling, purification, and use in synthetic procedures.

| Property            | Value                                               | Source(s) |
|---------------------|-----------------------------------------------------|-----------|
| Melting Point       | 175-177 °C                                          | [8]       |
|                     | 170-172 °C                                          | [9]       |
| Boiling Point       | 362.5 °C at 760 mmHg<br>(Predicted)                 | [1][9]    |
| Density             | 1.192 g/cm <sup>3</sup> (Predicted)                 | [1]       |
| Flash Point         | 200.5 °C                                            | [1][9]    |
| Refractive Index    | 1.677 (Predicted)                                   | [1][9]    |
| pKa                 | 17.54 ± 0.40 (Predicted)                            | [1]       |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1]       |

# Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-tetrahydrocarbazol-3-amine is a critical step in the production of Ramatroban. Below are detailed methodologies from published literature.

## Multi-step Synthesis via Chiral Selective Reduction

This method provides a route to (R)-3-amino-1,2,3,4-tetrahydrocarbazole with high yield and chiral purity.[\[8\]](#)

### Step 1: Condensation

- 1,4-Cyclohexanedione monoethylene acetal and phenylhydrazine are subjected to an aldehyde-ketone amine condensation. The mixture is heated to reflux in an anhydrous toluene solution to yield the corresponding phenylhydrazone intermediate.[\[8\]](#)

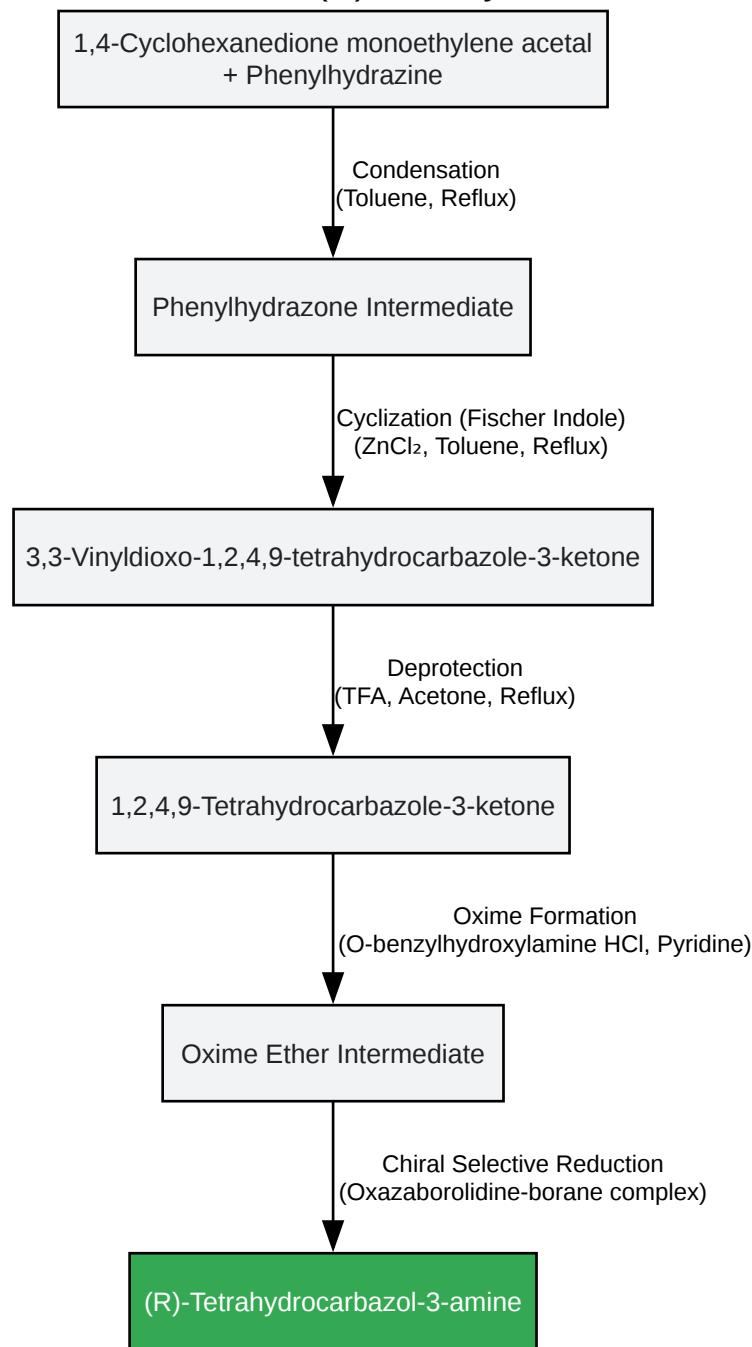
### Step 2: Cyclization (Fischer Indole Synthesis)

- The phenylhydrazone intermediate is dissolved in dry toluene. Anhydrous zinc chloride is added, and the mixture is heated to reflux to induce cyclization, forming 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[\[8\]](#)

### Step 3: Deprotection

- The protecting group is removed by reacting the product from Step 2 with trifluoroacetic acid in acetone under reflux conditions. This yields 1,2,4,9-tetrahydrocarbazole-3-ketone.[\[8\]](#)

### Step 4: Oxime Ether Formation


- The ketone from Step 3 is reacted with O-benzylhydroxylamine hydrochloride in dehydrated alcohol with pyridine at 20-30 °C to form the corresponding oxime ether.[\[8\]](#)

### Step 5: Low-Temperature Chiral Selective Reduction

- The oxime ether is subjected to a low-temperature chiral selective reduction. A solution of the oxime ether in tetrahydrofuran (THF) is added dropwise to a chiral 1,3,2-oxazaborolidine-borane complex in THF, maintaining the temperature between -5 to 5 °C.[\[8\]](#)

- After the reaction is complete, it is cooled to approximately 0 °C and quenched by the dropwise addition of a saturated ammonium chloride solution.[8]
- The product is extracted with ethyl acetate, the organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography to afford (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[8]
- Reported Yield: 71%[8]
- Chiral Purity: 85%[8]
- $^1\text{H-NMR}$  ( $\text{CD}_3\text{OD}$ ): 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[8]

## Synthesis Workflow for (R)-Tetrahydrocarbazol-3-amine

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of (R)-tetrahydrocarbazol-3-amine.

## Alternative Synthesis via Hydroperoxide Intermediate

This two-step procedure utilizes a photochemical oxidation followed by an acid-catalyzed substitution.<sup>[7]</sup>

#### Step 1: Formation of Tetrahydrocarbazole Hydroperoxide

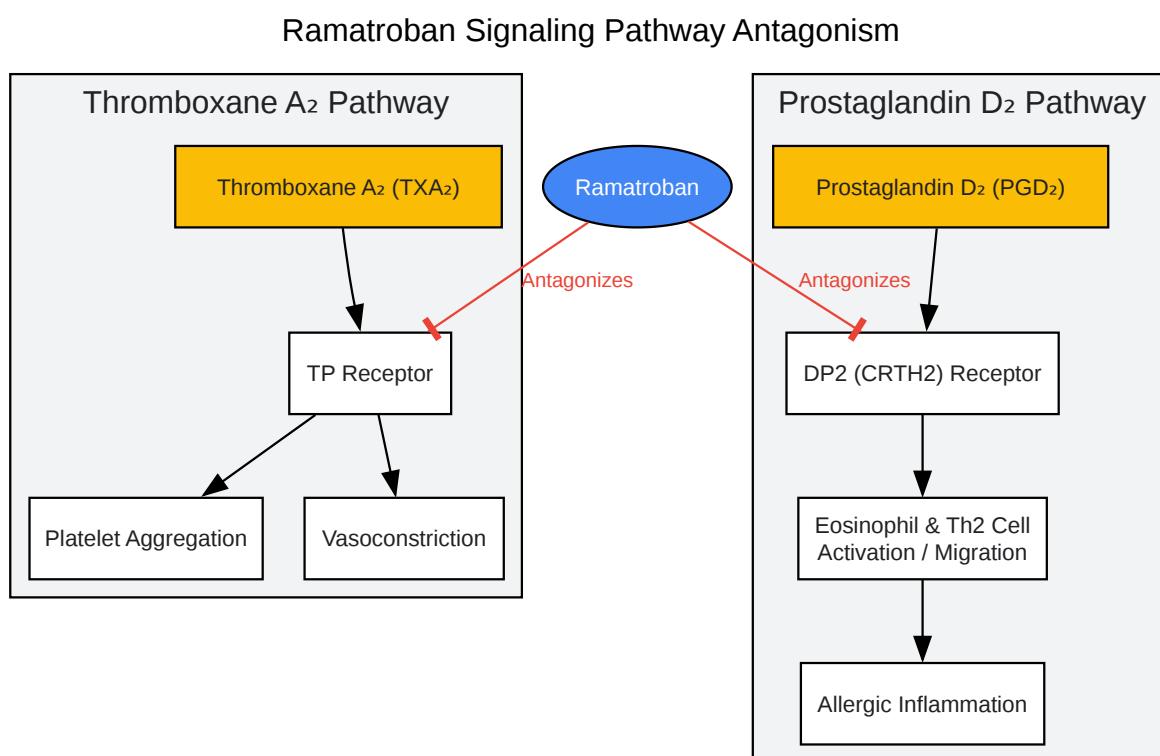
- A substituted tetrahydrocarbazole is dissolved in toluene with a photosensitizer (e.g., Rose Bengal).<sup>[7]</sup>
- The mixture is irradiated with visible light under a positive pressure of oxygen to form the corresponding hydroperoxide.<sup>[7]</sup>

#### Step 2: Acid-Catalyzed Coupling

- The hydroperoxide intermediate is reacted with a nucleophile (in this case, an amine source) in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid in methanol or acetic acid).<sup>[7]</sup>
- The reaction is stirred at room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography.<sup>[7]</sup>

## Biological Significance and Signaling Pathways

(R)-tetrahydrocarbazol-3-amine serves as a crucial intermediate in the synthesis of Ramatroban.<sup>[8]</sup> Ramatroban (trade name Baynas) is a drug used for the treatment of conditions like allergic rhinitis.<sup>[10]</sup> Its therapeutic effects stem from its dual antagonism of two key pro-inflammatory and prothrombotic signaling pathways.<sup>[10][11]</sup>


## Mechanism of Action of Ramatroban

Ramatroban functions by blocking two specific receptors:<sup>[10][11]</sup>

- Thromboxane A<sub>2</sub> Receptor (TP): Thromboxane A<sub>2</sub> (TXA<sub>2</sub>) is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, Ramatroban inhibits these effects.<sup>[10][11][12]</sup>
- Prostaglandin D<sub>2</sub> Receptor 2 (DP2 or CRTH2): Prostaglandin D<sub>2</sub> (PGD<sub>2</sub>) plays a key role in allergic inflammation by binding to the DP2 receptor on inflammatory cells like eosinophils and T-helper 2 (Th2) lymphocytes. This binding promotes their migration and activation.

Ramatroban antagonizes the DP2 receptor, thereby mitigating the inflammatory cascade associated with allergic responses.[10][11][13]

This dual action allows Ramatroban to address both the vascular and inflammatory components of certain diseases.[10]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ramatroban.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine 97% | CAS: 116650-33-0 | AChemBlock [achemblock.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. What is Ramatroban used for? [synapse.patsnap.com]
- 11. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 12. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-tetrahydrocarbazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569570#physical-and-chemical-properties-of-r-tetrahydrocarbazol-3-amine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)